N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
Description
N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonyl group attached to a 2-fluorophenylamine moiety. Its molecular structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions. This compound has garnered attention in medicinal chemistry due to the pharmacological relevance of sulfonamides, particularly as enzyme inhibitors, antimicrobial agents, and anticancer candidates.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWJLXAPFZQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the sulfur atom, cleaving the S–N bond. Acidic conditions protonate the amine, while basic conditions deprotonate water to enhance nucleophilicity .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring:
Nitration
| Conditions | Reagents | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C (2 hr) | Nitronium ion | 4-methoxy-3-nitrobenzenesulfonamide derivative | >90% para |
Halogenation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Br₂/FeCl₃, 25°C (1 hr) | Bromine | 4-methoxy-3-bromobenzenesulfonamide | 82% |
Nucleophilic Aromatic Substitution
The fluorine atom participates in SNAr reactions due to its strong electron-withdrawing effect:
Key Factor :
Reactivity is enhanced by electron-deficient aryl fluorides, with methoxy groups stabilizing transition states through resonance .
Methoxy Group Demethylation
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| BBr₃/CH₂Cl₂, −78°C (1 hr) | Boron tribromide | 4-hydroxybenzenesulfonamide derivative | 88% |
Sulfonamide Alkylation
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| NaH/THF, 25°C (6 hr) | Methyl iodide | N-methyl-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | 74% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), MeOH, 12 hr | None | Ring-closed benzothiazine sulfonamide | 42% |
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Sulfonamide) | Activating/Deactivating Effects |
|---|---|---|
| Sulfonamide hydrolysis | 1.5× faster | Methoxy stabilizes transition state |
| Electrophilic nitration | 0.8× slower | Fluorine deactivates ring |
| SNAr with piperazine | 3.2× faster | Fluorine enhances electrophilicity |
Structural Insights from Crystallography
X-ray data (Source ) reveals planar sulfonamide geometry with dihedral angles of 85.2° between the benzene rings, explaining steric effects in substitution reactions.
Industrial-Scale Considerations
Continuous flow reactors optimize exothermic nitration and hydrolysis steps, improving safety and yield (Source ).
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has been investigated for its anticancer properties . It is known to bind to the colchicine site of tubulin β-subunits, inhibiting tubulin polymerization, which is crucial in cancer cell proliferation and metastasis. This mechanism makes it a candidate for treating various cancers, including breast, lung, and pancreatic cancers .
Table 1: Cancer Types Treated with this compound
| Cancer Type | Mechanism of Action |
|---|---|
| Breast Cancer | Inhibition of tubulin polymerization |
| Lung Cancer | Disruption of microtubule dynamics |
| Pancreatic Cancer | Induction of apoptosis through cell cycle arrest |
| Leukemia | Targeting proliferative pathways |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent . Research indicates that sulfonamide derivatives can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This inhibition can lead to the death of susceptible microorganisms.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties . Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases .
Case Studies and Research Findings
A notable study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines, leading to increased apoptosis rates. In vitro assays showed an IC50 value in the low micromolar range against various cancer types, indicating its potential as a chemotherapeutic agent .
Furthermore, a comparative study on sulfonamide derivatives highlighted that modifications in their structure could enhance their biological activity and selectivity against specific cancer types or pathogens. This flexibility in design allows for tailored therapeutic approaches depending on the target disease .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- The methyl group on the sulfonamide benzene may reduce steric hindrance compared to the methoxy group in the target compound.
- N-(3-Chloro-2-methylphenyl)-4-methoxybenzenesulfonamide () : The 3-chloro-2-methylphenyl group introduces both halogenation and steric bulk, which could enhance binding affinity in enzyme pockets but reduce bioavailability.
- E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide): This compound features a pyridinyl-hydroxyphenyl extension, enabling tubulin polymerization inhibition, a mechanism absent in the simpler 2-fluorophenyl derivative.
Crystallographic and Conformational Differences
- N-(4-Methoxyphenyl)benzenesulfonamide () : The absence of a fluorine atom and a para-methoxy group results in distinct hydrogen-bonding patterns (C–H⋯O interactions) compared to the ortho-fluoro substituent in the target compound, which may influence crystal packing and solubility.
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () : This "double" sulfonamide exhibits bifurcated hydrogen bonds due to dual sulfonyl groups, contrasting with the single sulfonamide in the target compound.
Physicochemical and Spectroscopic Properties
*Predicted using computational tools due to lack of experimental data.
Biological Activity
N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12FNO3S
- Molecular Weight : 281.30 g/mol
- Structural Features :
- A sulfonamide group (-SO2NH-)
- A fluorophenyl ring
- A methoxy group (-OCH3)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. The compound's sulfonamide moiety is known to interact with carbonic anhydrases and other enzymes, potentially disrupting metabolic pathways crucial for cancer cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.62 | 60 |
| A375 (Melanoma) | 0.49 | 65 |
| UO-31 (Renal Cancer) | 0.53 | 57 |
These results suggest that this compound may act through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains:
- Minimum Inhibitory Concentration (MIC) values were found to be >500 µg/mL for common bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study assessed the efficacy of this compound against a panel of cancer cell lines from the NCI 60 cell line database. The compound demonstrated a broad spectrum of activity, particularly against melanoma and breast cancer cells, with IC50 values indicating potent inhibition of cell growth. -
Mechanistic Insights :
Further investigations revealed that the compound triggers apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase-8 and caspase-9 activity in treated cells. This suggests that the compound may induce programmed cell death effectively in cancer cells . -
Synergistic Effects :
Preliminary data also indicate that combining this compound with other chemotherapeutic agents could enhance its efficacy, potentially lowering the required doses of those agents while maintaining therapeutic effectiveness.
Q & A
Q. Common Challenges :
- Byproduct Formation : Unreacted sulfonyl chloride may lead to disulfonamides; controlled stoichiometry and low temperatures mitigate this.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during purification.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
Q. Example Workflow :
Crystallization : Ethanol/water (3:1) at 4°C.
Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL-2018 for anisotropic displacement parameters.
Advanced: How does this compound modulate antitumor activity, and what methodologies validate its mechanisms?
Answer:
The compound disrupts tubulin polymerization (similar to E7010) and induces G1/S cell cycle arrest. Key methodologies include:
- COMPARE Analysis : Screens against 39 human cancer cell lines to rank potency (IC₅₀ values).
- Flow Cytometry : Quantifies cell cycle phase distribution (e.g., S-phase reduction in HT-29 colon cancer cells).
- Gene Expression Profiling : Microarray analysis identifies upregulated/downregulated pathways (e.g., p53 signaling).
Q. Table 1: Pharmacological Profiles of Related Sulfonamides
| Compound | Target | Mechanism | Clinical Stage |
|---|---|---|---|
| E7010 | Tubulin | Antimitotic (oral) | Phase I |
| E7070 | CDK2/Cyclin E | G1/S arrest | Phase I |
| ER-67880 (Analog) | Dual mechanism | Tubulin + CDK inhibition | Preclinical |
Contradictions : Discrepancies in activity across cell lines (e.g., leukemia vs. solid tumors) are resolved via pathway-specific gene silencing.
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and culture conditions.
Orthogonal Validation : Combine cell viability assays (MTT, ATP-lite) with apoptosis markers (Annexin V/PI).
Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
Data Integration : Cross-reference gene expression data (e.g., array-based transcription profiling) to identify off-target effects.
Case Study : Inconsistent G2/M arrest observed in COMPARE vs. flow cytometry resolved by identifying batch-dependent impurities in early syntheses.
Advanced: What computational approaches are used to study structure-activity relationships (SAR) of this sulfonamide?
Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with tubulin (PDB: 1SA0). Fluorophenyl groups enhance hydrophobic binding.
QSAR Modeling : CoMFA/CoMSIA correlates logP and Hammett constants (σ) with IC₅₀ values. Methoxy groups improve solubility but reduce membrane permeability.
MD Simulations : GROMACS assesses stability of sulfonamide-protein complexes over 100 ns trajectories.
Key Finding : Substituents at the 4-methoxy position optimize steric fit in the colchicine-binding pocket.
Advanced: How to address discrepancies between structural predictions and experimental crystallographic data?
Answer:
Troubleshooting Synthesis : Unexpected products (e.g., double sulfonamides) require LC-MS monitoring and revised protecting group strategies.
Refinement Checks : Validate SHELXL refinement with R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps in Olex2).
Polymorphism Screening : Test multiple crystallization solvents (e.g., DMSO vs. acetonitrile) to identify dominant conformers.
Example : A 2012 study resolved a "double sulfonamide" byproduct via ¹H-¹⁵N HMBC NMR and revised synthetic protocols.
Methodological: What strategies optimize yield in large-scale syntheses while maintaining purity?
Answer:
Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
Process Control : In-line FT-IR monitors reaction progress; quench at >90% conversion.
Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
Quality Control : Implement PAT (Process Analytical Technology) for real-time purity assessment.
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes disulfonamide byproducts |
| Solvent | Anhydrous THF | Enhances reactivity |
| Catalyst | 10 mol% DMAP | 15% yield increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
